REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([C:8]([CH3:11])([CH3:10])[CH3:9])[CH:5]=[CH:4][C:3]=1[OH:12].Cl.[C:14](=N)(OC)[CH3:15]>CO>[C:8]([C:6]1[CH:5]=[CH:4][C:3]2[O:12][C:14]([CH3:15])=[N:1][C:2]=2[CH:7]=1)([CH3:9])([CH3:11])[CH3:10] |f:1.2|
|
Name
|
|
Quantity
|
7.25 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC(=C1)C(C)(C)C)O
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)(OC)=N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 100 ml round bottom flask was placed
|
Type
|
TEMPERATURE
|
Details
|
This was refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
Then the MeOH was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
This was separated between 50 ml of ether and 50 ml of water
|
Type
|
CUSTOM
|
Details
|
The ether was separated
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
removed under vacuum
|
Type
|
ADDITION
|
Details
|
Then 50 ml of hexanes was added to the resulting solid
|
Type
|
CUSTOM
|
Details
|
was removed by filtration
|
Type
|
CUSTOM
|
Details
|
The remaining oil was chromatographed
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=CC2=C(N=C(O2)C)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | ||
YIELD: PERCENTYIELD | 24% | |
YIELD: CALCULATEDPERCENTYIELD | 24% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |